molecular formula C34H43ClN8O7 B1446150 Z-Phe-Val-Arg-pna HCl CAS No. 69716-00-3

Z-Phe-Val-Arg-pna HCl

Cat. No. B1446150
CAS RN: 69716-00-3
M. Wt: 711.2 g/mol
InChI Key: ITJGHXZFWVYPKW-BJRQXHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Phe-Val-Arg-pNA HCl, also known as Z-FVR-pNA, is a chromogenic substrate . Its molecular weight is 711.23 and its molecular formula is C34H42N8O7·HCl .


Chemical Reactions Analysis

Z-Phe-Val-Arg-pNA HCl is a substrate for several enzymes. It is cleaved by enzymes such as thrombin, trypsin, and papain . The cleavage of Bz-FVR-pNA by thrombin can also be used for a simple photometric assay of antithrombin III (heparin cofactor) .


Physical And Chemical Properties Analysis

Z-Phe-Val-Arg-pNA HCl has a molecular weight of 711.23 and its molecular formula is C34H42N8O7·HCl . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

  • Serine Protease Specificity
    Z-Phe-Val-Arg-pna HCl is notably used in studies related to serine proteases. It acts as a chromogenic substrate, which is utilized to measure the rates of hydrolysis by various enzymes like human plasmin, bovine trypsin, human alpha thrombin, and bovine factor Xa. These studies have implications in understanding the specificity and activity of serine proteases, which are crucial in many physiological processes including blood coagulation and digestion (Mattler & Bang, 1977).

  • Electrochemical Detection of Endotoxin
    In the field of biosensing, Z-Phe-Val-Arg-pna HCl has been employed as part of an innovative approach for detecting endotoxins. A study utilized the compound in a zymogen-based electrochemical sensor, where it acted as a synthetic substrate for recombinant Factor C, a protease zymogen activated by endotoxin binding. This application is significant in the development of new biosensors and has potential implications in medical diagnostics (Inoue et al., 2010).

  • Study of Thrombin-like Enzymes
    Z-Phe-Val-Arg-pna HCl is used in examining the specificity of thrombin-like enzymes. Its structure and reactivity with these enzymes provide insights into enzyme kinetics and specificity, which is vital for understanding the role of thrombin in blood clotting and potential therapeutic targets (Takada et al., 1980).

  • Peptide Synthesis in Organic Solvents
    This compound has also been utilized in studies exploring peptide synthesis in organic solvents. It serves as a substrate in reactions catalyzed by subtilisin, which is significant in understanding the synthetic capabilities and limitations of enzymes in non-aqueous environments (Iusupova et al., 1996).

  • Enzymatic Activity Characterization
    Furthermore, Z-Phe-Val-Arg-pna HCl is instrumental in characterizing the activity of various enzymes. Its role as a substrate helps in determining the kinetic parameters of enzymes like plasmin and trypsin, which are significant in biochemical and pharmaceutical research (Christensen & Ipsen, 1979).

Safety And Hazards

According to the safety data sheet of a similar compound, Bz-Phe-Val-Arg-pNA HCl, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N8O7.ClH/c1-22(2)29(32(45)39-27(14-9-19-37-33(35)36)30(43)38-25-15-17-26(18-16-25)42(47)48)41-31(44)28(20-23-10-5-3-6-11-23)40-34(46)49-21-24-12-7-4-8-13-24;/h3-8,10-13,15-18,22,27-29H,9,14,19-21H2,1-2H3,(H,38,43)(H,39,45)(H,40,46)(H,41,44)(H4,35,36,37);1H/t27-,28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJGHXZFWVYPKW-BJRQXHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43ClN8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-Val-Arg-pna HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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